molecular formula C6F12O2 B1360150 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride CAS No. 2062-98-8

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Cat. No.: B1360150
CAS No.: 2062-98-8
M. Wt: 332.04 g/mol
InChI Key: BCLQALQSEBVVAD-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, more commonly known to researchers as the hexafluoropropylene oxide (HFPO) dimer or perfluoro(2-methyl-3-oxahexanoyl) fluoride, is a critical fluorinated intermediate in advanced chemical synthesis . This high-value building block is primarily utilized in the synthesis of perfluoropolyethers (PFPEs), which are renowned as high-performance lubricants and stable fluids in demanding aerospace and electronics applications . Its mechanism of action revolves around the reactivity of the acid fluoride functional group, which readily undergoes nucleophilic attack, allowing for efficient chain extension and the creation of complex fluorinated structures . Furthermore, this compound serves as a key precursor for the generation of specialized surfactants and fluorinated solvents. Its robust perfluorinated backbone confers exceptional thermal and chemical stability, making it a subject of interest in the development of new materials that must withstand harsh environments . As a versatile reagent, it opens pathways for pioneering research in polymer science and the creation of novel fluorinated molecules with tailored properties. This product is strictly For Research Use Only.

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862823
Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
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Molecular Weight

332.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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CAS No.

2062-98-8, 65208-35-7
Record name 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Record name Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)-
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Record name Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-
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Record name Perfluoro(2-methyl-3-oxahexanoyl) fluoride
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Record name 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride
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Biochemical Analysis

Biochemical Properties

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses. Additionally, it can disrupt normal cellular signaling, leading to altered cell proliferation and apoptosis rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses can lead to adverse effects such as liver damage, immune system suppression, and alterations in lipid metabolism. These effects highlight the importance of understanding the dosage thresholds to avoid toxic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, the compound can influence the activity of enzymes involved in lipid metabolism, leading to changes in lipid profiles.

Biological Activity

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (TPPF) is a synthetic compound with the molecular formula C6F12O2 and a molecular weight of 332.04 g/mol. This compound belongs to the class of perfluoroalkyl substances (PFAS), characterized by their fluorinated structures which confer unique chemical properties, including high stability and resistance to degradation in biological systems and the environment. This article reviews the biological activity of TPPF, focusing on its biochemical interactions, cellular effects, and potential applications in biomedical research.

TPPF features a tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety. Its strong carbon-fluorine bonds contribute to its chemical stability. The compound is classified as corrosive and requires careful handling due to its potential biological effects.

PropertyValue
Molecular FormulaC6F12O2
Molecular Weight332.04 g/mol
CAS Number2062-98-8
Boiling Point54-56 °C
Hazard ClassificationCorrosive

Biochemical Interactions

TPPF has been shown to interact with various biomolecules, including enzymes and receptors. Notably, it has been observed to bind with peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating gene expression related to lipid metabolism and inflammatory responses. This interaction suggests that TPPF may influence metabolic pathways and cellular signaling.

Cellular Effects

Research indicates that TPPF can alter cell functions by modifying signaling pathways and gene expression. For instance, exposure to TPPF has been linked to changes in lipid metabolism and inflammatory responses in cellular models. The compound's lipophilicity allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.

Case Studies:

  • Lipid Metabolism : In vitro studies demonstrated that TPPF exposure resulted in altered expression levels of genes involved in lipid metabolism, suggesting a role in metabolic dysregulation.
  • Inflammatory Responses : Research indicated that TPPF could modulate inflammatory pathways, although the specific mechanisms remain under investigation.

The biological effects of TPPF are mediated through several mechanisms:

  • Binding Interactions : TPPF binds to specific biomolecules, leading to structural changes that can either inhibit or activate enzymatic functions.
  • Nucleophilic Substitution Reactions : The presence of fluorine atoms allows for nucleophilic substitution reactions, enabling the formation of various derivatives that could exhibit different biological activities.
  • Hydrolysis : In aqueous environments, TPPF may undergo hydrolysis, producing acids and alcohols that could further interact with biological systems.

Research Findings

Recent studies have highlighted the potential applications of TPPF in biomedical research:

  • Drug Development : Due to its ability to modulate PPAR activity, TPPF is being investigated as a candidate for developing drugs targeting metabolic disorders.
  • Environmental Impact Studies : Given its stability and persistence as a PFAS compound, research is ongoing into its environmental behavior and implications for human health.

Scientific Research Applications

Material Science Applications

TPPF is being investigated for its potential applications in material science due to its unique physical and chemical properties. The stability of TPPF allows it to be used in the development of advanced materials that require resistance to harsh environments:

  • Fluorinated Polymers: TPPF can serve as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
  • Surface Coatings: Its properties make it suitable for use in surface coatings that require low friction and high durability, particularly in industrial applications.

Biomedical Research Applications

The exploration of TPPF in biomedical research is still in its early stages, but preliminary studies suggest several promising avenues:

  • Interaction with Biological Molecules: TPPF has been shown to interact with various enzymes and proteins, including peroxisome proliferator-activated receptors (PPARs), which are critical in regulating metabolic processes.
  • Cellular Effects: Research indicates that TPPF influences cellular functions by altering signaling pathways related to lipid metabolism and inflammation. This could have implications for developing treatments for metabolic disorders.

Case Study: Effects on Lipid Metabolism

In laboratory settings, exposure to TPPF has been linked to changes in gene expression associated with lipid metabolism. Studies have demonstrated that varying dosages can lead to significant differences in cellular responses, indicating a potential role for TPPF in understanding lipid-related diseases.

Environmental Chemistry

As part of the larger class of perfluoroalkyl substances (PFAS), TPPF's environmental impact is also a subject of study:

  • Persistence and Bioaccumulation: Due to its stable structure, TPPF may persist in the environment and accumulate in biological systems. Understanding its degradation pathways is crucial for assessing its ecological risks .

Synthesis and Reactivity

The synthesis of TPPF typically involves multi-step fluorination processes that require specialized conditions. The compound exhibits reactivity primarily through nucleophilic substitution reactions due to the presence of fluorine atoms:

  • Nucleophilic Substitution: The fluoride groups can be substituted by nucleophiles such as amines or alcohols, allowing for the creation of various derivatives that may have distinct functional properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

GenX-Related Compounds

Compound: Ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (GenX, CAS 62037-80-3)

  • Molecular formula : C₆HF₁₁O₃·NH₃
  • Key differences: GenX is the ammonium salt of HFPO-DA (the hydrolyzed acid form of HFPO-DAF). Water solubility: GenX is highly soluble (>1,000 mg/L) compared to HFPO-DAF (0.60 mg/L) . Toxicity: GenX exhibits hepatotoxicity and carcinogenicity in rodent studies, while HFPO-DAF’s reactivity as an acyl fluoride may pose acute hazards (e.g., hydrolysis to HFPO-DA) . Regulatory status: Both are SVHCs, but GenX faces stricter restrictions in drinking water guidelines .

Long-Chain Fluorinated Ethers

Compound: Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1)

  • Molecular formula : C₉F₁₈O₃
  • Molecular weight : 498.07 g/mol .
  • Key differences: Longer perfluorinated chain increases molecular weight and boiling point (386–388°C) , reducing volatility compared to HFPO-DAF (40–56°C). Higher persistence due to stronger C-F bonds and resistance to degradation.

Short-Chain PFAS Alternatives

Compound : Perfluorobutanesulfonic acid (PFBS, CAS 375-73-5)

  • Molecular formula : C₄HF₉O₃S
  • Key differences :
    • PFBS is a sulfonic acid, whereas HFPO-DAF is an ether-containing acyl fluoride.
    • Water solubility : PFBS (500 mg/L) exceeds HFPO-DAF, enhancing groundwater mobility .
    • Toxicity : PFBS has shorter half-lives in humans (<30 days) but shows thyroid-disrupting effects .

Comparative Data Table

Property HFPO-DAF (2062-98-8) GenX (62037-80-3) CAS 2641-34-1 PFBS (375-73-5)
Molecular formula C₆F₁₂O₂ C₆HF₁₁O₃·NH₃ C₉F₁₈O₃ C₄HF₉O₃S
Molecular weight 332.04 315.07 498.07 300.11
Boiling point (°C) 40–56 (exp.), 81 (model) Decomposes >200°C 386–388 220–230
Water solubility (mg/L) 0.60 >1,000 Not reported 500
Regulatory status SVHC, TSCA Section 4 SVHC, EU REACH Limited data Restricted under EU REACH

Research Findings and Environmental Impact

  • Persistence: HFPO-DAF’s ether linkage may degrade faster than PFBS’s sulfonic group but slower than non-fluorinated compounds .
  • Toxicity : HFPO-DAF’s acute toxicity is under investigation, but its hydrolysis product (HFPO-DA) mirrors GenX’s chronic effects .

Preparation Methods

Overview of Synthesis Approaches

The synthesis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride typically involves the following key steps:

  • Formation of the perfluoropropoxy substituent : This involves the preparation of a perfluoropropoxy intermediate, often derived from hexafluoropropylene oxide or related fluorinated epoxides.
  • Acyl fluoride formation : Introduction of the acyl fluoride functional group (–COF) onto the tetrafluorinated propanoyl backbone is achieved by fluorination of the corresponding acid or acid chloride precursor.

These steps require controlled conditions to maintain the integrity of the highly fluorinated moieties and to avoid hydrolysis or decomposition.

Detailed Preparation Methods

Starting Materials and Intermediates

Synthetic Routes

Route A: Epoxide Ring-Opening and Acyl Fluoride Formation
Route B: Direct Fluorination of Acid Precursors
  • Starting from the corresponding acid, selective fluorination using reagents like cyanuric fluoride or diethylaminosulfur trifluoride (DAST) converts the carboxylic acid group to the acyl fluoride.
  • The perfluoropropoxy substituent is introduced either before or after this step depending on the stability and reactivity of intermediates.

Reaction Conditions

Purification

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula C6F12O2
Molecular Weight 332.04 g/mol
Starting Materials Hexafluoropropylene oxide, tetrafluoropropionic acid/chloride
Fluorinating Agents Sulfur tetrafluoride (SF4), Deoxo-Fluor, DAST, cyanuric fluoride
Solvents Anhydrous perfluorinated ethers, fluorinated hydrocarbons
Atmosphere Nitrogen or argon (inert)
Temperature Range 0–25 °C (fluorination steps)
Purification Methods Vacuum distillation, chromatography
Storage Conditions Under inert gas at 2–8 °C, moisture sensitive
Physical State Clear, colorless liquid
Boiling Point 54–56 °C

Q & A

Q. What methodological gaps exist in quantifying human exposure biomarkers for this compound?

  • Methodology : Develop sensitive LC-MS/MS protocols for plasma/serum analysis (detection limit <0.1 ng/mL). Address matrix interferences using phospholipid removal cartridges. Cohort studies should correlate exposure levels with dietary/occupational sources, as done in German blood donor studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Reactant of Route 2
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

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